molecular formula C22H23NO3 B12515480 [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol CAS No. 816446-65-8

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol

Cat. No.: B12515480
CAS No.: 816446-65-8
M. Wt: 349.4 g/mol
InChI Key: KUQUVKPPRWEUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature & Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol , which precisely describes its molecular framework. The pyridine core is substituted at the 2- and 6-positions with 4-methoxy-2-methylphenyl groups, while a hydroxymethyl (-CH2OH) functional group occupies the 4-position.

Synonyms for this compound include:

  • 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-methanol
  • [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methyl alcohol
  • Pyridine, 2,6-bis(4-methoxy-2-methylphenyl)-4-(hydroxymethyl)-

These variants reflect alternative naming conventions or abbreviated phrasings in chemical databases.

Molecular Formula & Weight Analysis

The molecular formula C23H25NO3 (Table 1) corresponds to a molecular weight of 347.45 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). The exact mass, determined via high-resolution mass spectrometry, is 347.189 atomic mass units , consistent with its elemental composition.

Property Value
Molecular Formula C23H25NO3
Molecular Weight (g/mol) 347.45
Exact Mass (amu) 347.189
Topological Polar Surface Area 31.35 Ų
LogP (Octanol-Water) 5.67

Table 1. Molecular properties of [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol.

The LogP value of 5.67 indicates significant hydrophobicity, suggesting limited aqueous solubility. The polar surface area of 31.35 Ų arises from the hydroxyl and methoxy groups, which contribute to hydrogen-bonding potential.

Three-Dimensional Conformational Analysis

The compound adopts a non-planar conformation due to steric interactions between the ortho-methyl groups on the aryl rings and the pyridine core. Computational modeling predicts dihedral angles of approximately 45–60° between the pyridine plane and the substituted phenyl rings, minimizing van der Waals repulsions (Figure 1).

The hydroxymethyl group at the 4-position exhibits free rotation around the C-C bond linking it to the pyridine ring. However, intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen atoms may stabilize specific conformers. Density functional theory (DFT) calculations suggest an energy barrier of ~4 kcal/mol for hydroxymethyl rotation, indicating moderate conformational flexibility.

Crystallographic Data & X-Ray Diffraction Studies

As of May 2025, no published X-ray crystallographic data exists for [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol. This gap limits insights into its solid-state packing and precise bond parameters. Comparative analysis with structurally analogous compounds, such as 2,6-diarylpyridine derivatives, suggests potential monoclinic or triclinic crystal systems with π-stacking interactions between aromatic rings.

Future crystallographic studies could elucidate:

  • Hydrogen-bonding networks involving the hydroxymethyl group
  • Torsional angles between substituents and the central pyridine
  • Thermal displacement parameters for dynamic motion analysis

Properties

CAS No.

816446-65-8

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C22H23NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-12,24H,13H2,1-4H3

InChI Key

KUQUVKPPRWEUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)CO

Origin of Product

United States

Preparation Methods

Condensation and Substitution Reactions

The pyridine ring’s formation often proceeds via condensation reactions involving carbonyl precursors. For example, 2,6-dicyano-4-pyrone derivatives (source 5) serve as versatile intermediates. Subsequent functionalization introduces the methoxy and methyl groups through nucleophilic aromatic substitution or electrophilic substitution (e.g., nitration followed by reduction).

Example Pathway (Adapted from Source 2):

  • Pyridine Ring Formation: Condensation of aliphatic precursors with nitriles or amides.
  • Substitution: Introduction of 4-methoxy-2-methylphenyl groups via coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic substitution.
  • Methanol Group Addition: Reduction of a ketone intermediate using LiAlH₄ or Grignard reagents (source 10).

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield Reference
Pyridine ring synthesis Condensation with nitriles, heat 45–71%
Suzuki coupling Pd catalyst, aryl boronic acids 60–95%
Methanol group reduction LiAlH₄, THF, 0°C → RT 75–90%

Asymmetric Hydrogenation

For stereoselective synthesis (if applicable), asymmetric hydrogenation using chiral catalysts (e.g., Ir-based ligands) can yield enantiopure derivatives. This method is critical for bioactive analogs (source 9).

Procedure Outline:

  • Catalyst Preparation: Ir complexes with chiral ligands (e.g., I-1) in methanol.
  • Hydrogenation: Phenyl(pyridin-2-yl)methanone precursor under H₂ pressure (3.0 MPa) at 40°C.
  • Workup: Extraction with ethyl acetate, solvent removal.

Table 2: Asymmetric Hydrogenation Parameters

Parameter Value/Range Outcome
Catalyst Ir/L* (e.g., I-1) >99% ee
Temperature 40°C High yield
Hydrogen pressure 3.0 MPa Complete conversion

Multistep Synthesis via Diazotization and Hydrolysis

Source 2 describes a diazotization-hydrolysis approach for introducing hydroxymethyl groups to pyridine derivatives. This method leverages nitrous acid under controlled pH and temperature.

Key Steps:

  • Amination: Catalytic hydrogenation of nitriles to amines.
  • Diazotization: Reaction with NaNO₂ in acidic aqueous media (e.g., glacial acetic acid).
  • Hydrolysis: Alkalization to yield the hydroxymethyl group.

Table 3: Diazotization-Hydrolysis Conditions

Parameter Value/Range Notes
Acid Glacial acetic acid Preferred for pH control
Temperature -5°C to 10°C Prevents side reactions
Solvent Methylene chloride Efficient extraction

Optimization Strategies

Catalyst Selection

Palladium catalysts (e.g., PdCl₂/dppp) enhance cross-coupling efficiency (source 6), while nickel catalysts improve hydrogenation selectivity. Chiral ligands (e.g., I-1) ensure enantioselectivity in asymmetric reactions (source 9).

Solvent and Temperature Control

  • THF or Dioxane: Ideal for Grignard reactions (source 10).
  • Methylene Chloride: Facilitates diazotization (source 2).
  • Low Temperatures: Critical for diazotization (-5°C to 10°C) to minimize decomposition.

Challenges and Limitations

Regioselectivity

Introducing substituents at the 2- and 6-positions of pyridine requires precise control. Direct electrophilic substitution often favors the 3- and 5-positions, necessitating protective/deprotective strategies.

Stability of Intermediates

Nitriles or diazonium intermediates are prone to decomposition, demanding rapid workup (source 2).

Scalability

Industrial synthesis faces challenges with continuous flow techniques and cost-effective reagent sourcing (source 7).

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

Method Steps Yield Range Advantages Drawbacks
Condensation + Suzuki 4–6 45–95% High regioselectivity Expensive catalysts
Diazotization-Hydrolysis 3–4 60–90% Low-cost reagents Temperature sensitivity
Asymmetric Hydrogenation 2–3 75–97% High enantioselectivity Chiral ligand expense

Chemical Reactions Analysis

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol is a complex organic molecule featuring a pyridine ring with substitutions at the 2 and 6 positions that include two 4-methoxy-2-methylphenyl groups and a hydroxymethyl group attached to the 4-position of the pyridine. It has the molecular formula C22H23NO3C_{22}H_{23}NO_3 and a molecular weight of 349.42300 .

Chemical Properties

  • Molecular Weight: 349.42300
  • Molecular Formula: C22H23NO3C_{22}H_{23}NO_3
  • Exact Mass: 349.16800
  • Polarizability: 40.8
  • Henry's Law: 3.80e-7
  • Boiling Point: 449 °C
  • Flash Point: 242 °C
  • Melting Point: 126 °C

Potential Applications

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol and similar compounds have potential applications in diverse areas, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibit diverse biological activities, including antimicrobial and anticancer properties. These activities are often predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which assesses potential pharmacological effects based on molecular structure.

Interaction Studies

Interaction studies are performed to understand how [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol interacts with biological targets and to elucidate its mechanism of action and therapeutic potential. These studies typically involve various methods, contributing to a comprehensive understanding of its biological effects.

Similar Compounds

Several compounds share structural similarities with [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol. The table below highlights how structural nuances influence biological activity and application potential among similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
$$2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanolPyridine core with methoxy groupsAntimicrobial, anticancerDual aromatic substitution
2-Methylpyridine DerivativesPyridine baseVaries widelySimple substitutions
Phenolic CompoundsHydroxymethyl groupAntioxidant, antimicrobialLacks nitrogen heteroatom
Methoxy-substituted AromaticsAromatic rings with methoxy groupsVaries widelyDifferent reactivity based on position

Mechanism of Action

The mechanism of action of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Substituent Effects : The 4-methoxy-2-methylphenyl groups enhance steric bulk and electron density at the pyridine core compared to simpler phenyl or trifluoromethyl substituents.
  • Hydroxymethyl Group: The -CH2OH group at the 4-position provides a site for hydrogen bonding, oxidation (to carboxylic acid), or esterification, distinguishing it from non-functionalized analogs.
Table 1: Comparison of Key Structural Features
Compound Name Substituents (2,6-positions) 4-Position Group Molecular Weight (g/mol) Key Features
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol 4-methoxy-2-methylphenyl -CH2OH ~403.46* Polar group for derivatization
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine 4-methoxyphenyl -Ph 367.45 Non-functionalized; steric bulk
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol -CF3 -CH2OH 245.13 Electron-withdrawing substituents
2,6-Di(pyridin-4-yl)naphthalene Pyridin-4-yl Naphthalene 282.34 Rigid, planar for MOF construction

*Calculated based on formula C25H23NO3.

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances hydrophilicity compared to non-polar analogs like 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine .
  • Electronic Effects: The electron-donating methoxy groups contrast with the electron-withdrawing trifluoromethyl groups in [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol , affecting redox behavior and acidity.

Biological Activity

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol , a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The compound features a pyridine ring substituted at the 2 and 6 positions with 4-methoxy-2-methylphenyl groups, along with a hydroxymethyl group at the 4-position. This arrangement is significant for its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds structurally related to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that this compound may induce cell death through mechanisms such as apoptosis or necrosis.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol can be approached through several methods:

  • Condensation Reactions : Involves the reaction of pyridine derivatives with methoxy-substituted aromatic compounds.
  • Reduction Reactions : The hydroxymethyl group can be introduced via reduction of corresponding carbonyl precursors.
  • Electrophilic Substitution : The aromatic rings can undergo electrophilic substitutions to enhance biological activity.

Comparative Analysis

A comparative analysis of similar compounds reveals how structural variations influence biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Properties
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanolPyridine core with methoxy groupsAntimicrobial, anticancerDual aromatic substitution
2-Methylpyridine DerivativesSimple pyridine baseVaries widelySimple substitutions
Phenolic CompoundsHydroxymethyl groupAntioxidant, antimicrobialLacks nitrogen heteroatom
Methoxy-substituted AromaticsAromatic rings with methoxy groupsVaries widelyDifferent reactivity based on position

This table illustrates how subtle changes in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyridine derivatives on glioblastoma cells. The results indicated that certain modifications at the indolyl positions significantly enhanced cytotoxicity and induced cell death via methuosis (a form of cell death characterized by vacuole formation) .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of methoxy-substituted pyridines, finding that compounds similar to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibited notable activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Research has highlighted that certain derivatives can mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.